molecular formula C26H24N4O2 B1574425 TAS-119

TAS-119

Número de catálogo B1574425
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor TAS-119 binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis;  it plays an essential role in the regulation of spindle assembly.

Aplicaciones Científicas De Investigación

Aurora A Inhibitor TAS-119 and Taxanes

TAS-119, as a novel orally active Aurora kinase A inhibitor, has been identified for clinical testing in combination with taxanes. It enhances cell growth inhibition in various human cancer cell lines, including those resistant to paclitaxel, without affecting normal lung diploid fibroblast cell lines. In vivo studies showed that TAS-119 boosts the antitumor efficacy of taxanes like paclitaxel and docetaxel in multiple models, suggesting potential for optimized combination therapy regimens (Sootome et al., 2020).

TAS-119 and Gene Abnormalities

Research indicates that certain gene abnormalities, such as Myc amplification and/or CTNNB1 mutation, are predictive markers for TAS-119 sensitivity as a single agent. TAS-119 down-regulates Myc protein expression in neuroblastoma cell lines, offering insights into its mechanism of growth inhibition. The compound's antitumor efficacy as monotherapy is being evaluated in clinical trials (Denmeade et al., 2014).

TAS-119 as an Aurora A and TRK Inhibitor

TAS-119 exhibits a strong inhibitory effect against Aurora A and tropomyosin receptor kinase (TRK)A, B, and C. It shows potent antitumor activity in cancer cell lines and xenograft models with MYC family amplification and CTNNB1 mutation. This highlights TAS-119's potential as an anticancer drug for patients with these specific genetic mutations (Miura et al., 2021).

TAS-119 in Clinical Development

A first-in-human phase 1 study of TAS-119 in patients with advanced solid tumors showed a favorable and distinct safety profile compared to other Aurora A inhibitors. The study's findings provided critical insights into the drug's clinical development and potential therapeutic applications (Robbrecht et al., 2020).

Propiedades

Nombre del producto

TAS-119

Fórmula molecular

C26H24N4O2

Apariencia

Solid powder

Sinónimos

TAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.